2,4-二氟吡啶-3-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

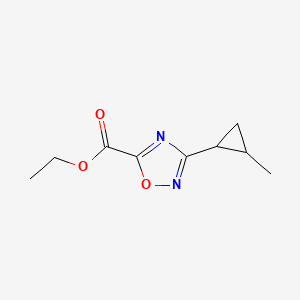

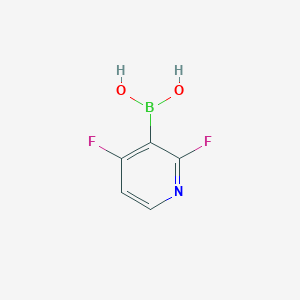

2,4-Difluoropyridine-3-boronic acid is a boron-containing compound . Boron compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are also referred . Boronic acid is a stable and generally a non-toxic group that is easily synthesized and, due to these features, can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Molecular Structure Analysis

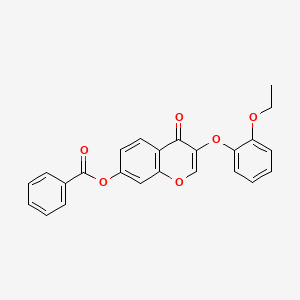

The molecular structure of 2,4-Difluoropyridine-3-boronic acid is essentially planar , indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .

Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics although boron has interesting similarities with carbon . Besides, boronic acids are also considered bioisosteres of carboxylic acids . Boronic acids are considered Lewis acids .

Physical And Chemical Properties Analysis

The molecular weight of 2,4-Difluoropyridine-3-boronic acid is 158.90 g/mol . It has 2 hydrogen bond donor count and 5 hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass is 159.0303149 g/mol and its monoisotopic mass is 159.0303149 g/mol .

科学研究应用

比色法检测氟离子

2,4-二氟吡啶-3-硼酸衍生物已用于比色法检测中。例如,某些吡啶硼烷表现出提取氟离子的能力,形成两性离子氟硼酸盐。这种相互作用会引起吸收带发生显著的红移,产生可见的黄色,这归因于分子内电荷转移过程 (Wade & Gabbaï, 2009)。

有机硼化合物中的电子传递

双功能共轭有机硼烷的研究揭示了硼中心之间的电子传递以及结合其他分子的协同效应,如吡啶。这项研究提供了对电子离域和硼对化合物电子特性的影响的更深入理解 (Sundararaman et al., 2006)。

硼化反应化学

硼化学的进步,特别是涉及硼化反应,突出了硼酸衍生物的重要应用。某些硼化合物的路易斯酸性高,使其成为多种反应的多功能试剂,包括氢化、氢硅化和催化。新型硼烷和硼阳离子试剂的开发拓宽了硼化学的应用范围,超出了传统应用 (Lawson & Melen, 2017)。

催化和反应性

硼酸在催化中起着至关重要的作用。例如,它们催化高度对映选择性的氮杂-迈克尔加成反应,为稠密官能化合物的合成铺平了道路。硼酸固有的催化特性使其在各种有机反应中不可或缺 (Hashimoto et al., 2015)。

在传感和结合中的应用

硼酸-二醇络合

硼酸和二醇之间的相互作用是生物材料中的基础,特别是用于结合生物相关的糖类和形成具有动态行为的水凝胶。了解这些络合中的结构-反应性关系对于传感、递送和材料化学中的应用至关重要 (Brooks et al., 2018)。

传感应用中的选择性和灵敏度

硼酸是开发各种生物活性物质选择性传感器的组成部分,这对于疾病预防、诊断和治疗至关重要。硼酸与二醇或多元醇的相互作用构成了荧光传感器的基础,用于探测碳水化合物和其他生物活性物质 (Yang et al., 2017)。

未来方向

Boronic acids and their derivatives have been growing in interest, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

属性

IUPAC Name |

(2,4-difluoropyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF2NO2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2,10-11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURMLNFRGODORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoropyridine-3-boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2650372.png)

![(3Z)-3-Ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid](/img/structure/B2650374.png)

![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)